molecular formula C7H10N4 B1395460 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine CAS No. 1334203-49-4

5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

Cat. No.: B1395460
CAS No.: 1334203-49-4
M. Wt: 150.18 g/mol
InChI Key: JWYWQCXWKCHFIC-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine (: 1334203-49-4) is a chemical compound with the molecular formula C 7 H 10 N 4 and a molecular weight of 150.18 g/mol [ ]. Its structure is characterized by a fused pyrido[4,3-c]pyridazine core, which is partially saturated, presenting a tetrahydropyrido-pyridazine scaffold of significant interest in medicinal chemistry and drug discovery research [ ]. The compound's SMILES code is C1CNCC2=CC(=NN=C21)N, and its InChIKey is JWYWQCXWKCHFIC-UHFFFAOYSA-N [ ]. This amine is offered with a high purity level of 95% and is suitable for use as a key building block or intermediate in organic synthesis [ ]. As a versatile scaffold, it can be utilized to develop novel compounds for various research applications, including but not limited to, the exploration of new pharmaceuticals and biologically active molecules. Researchers can leverage this core structure to create diverse chemical libraries for high-throughput screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-7-3-5-4-9-2-1-6(5)10-11-7/h3,9H,1-2,4H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYWQCXWKCHFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334203-49-4
Record name 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine
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Foundational & Exploratory

An In-depth Technical Guide to 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridopyridazine scaffold is a significant heterocyclic framework in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine, a specific analog within this promising class of compounds. Due to the limited direct literature on this exact molecule, this guide synthesizes information from closely related structures to provide a robust predictive profile. We will delve into plausible synthetic routes, predicted physicochemical and spectroscopic properties, and explore the therapeutic potential based on the well-documented activities of the broader pyridopyridazine family, including their roles as kinase inhibitors and CNS-acting agents.[1][4]

Introduction: The Significance of the Pyrido[4,3-c]pyridazine Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and nitrogen-containing fused rings are of particular interest due to their diverse biological activities.[5] The pyridopyridazine system, an isomeric form of which is a key component in marketed drugs, represents a versatile scaffold for the development of novel therapeutic agents.[2] These compounds have demonstrated a wide spectrum of biological effects, including anti-inflammatory, analgesic, anticancer, and antihypertensive properties.[6]

The specific isomer, pyrido[4,3-c]pyridazine, offers a unique spatial arrangement of nitrogen atoms, influencing its electronic distribution and ability to interact with biological targets. The introduction of an amine group at the 3-position of the pyridazine ring, as in our target molecule, 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine, is expected to significantly modulate its pharmacological profile, potentially enhancing its activity as a kinase inhibitor or its ability to interact with aminergic receptors in the central nervous system.[7]

This guide aims to provide a detailed technical resource for researchers interested in this scaffold, covering its fundamental chemistry and potential for drug discovery.

Chemical Structure and Predicted Properties

The chemical structure of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine is characterized by a fused pyridine and pyridazine ring system, with the pyridine ring being fully saturated.

Diagram 1: Chemical Structure of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

Caption: 2D structure of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine.

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₇H₁₀N₄
Molecular Weight 150.18 g/mol
LogP ~ -0.5
Topological Polar Surface Area (TPSA) 79.5 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
pKa (most basic) ~ 6.5-7.5

These predicted properties suggest that 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine is a relatively polar molecule with good potential for aqueous solubility, a desirable characteristic for drug candidates.

Spectroscopic Characteristics (Predicted)

The following are predicted spectroscopic data based on the analysis of related aminopyridine and pyridazine structures.[9][10][11]

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 7.5-7.7 (d, 1H, pyridazine ring proton)

    • δ 6.8-7.0 (d, 1H, pyridazine ring proton)

    • δ 5.5-6.0 (br s, 2H, -NH₂)

    • δ 4.0-4.2 (s, 2H, CH₂ adjacent to pyridazine)

    • δ 3.0-3.2 (t, 2H, CH₂ adjacent to NH)

    • δ 2.7-2.9 (t, 2H, CH₂)

  • ¹³C NMR (125 MHz, DMSO-d₆):

    • δ 158-160 (C-NH₂)

    • δ 145-148 (pyridazine ring C)

    • δ 130-133 (pyridazine ring CH)

    • δ 115-118 (pyridazine ring CH)

    • δ 110-113 (pyridazine ring C)

    • δ 45-48 (CH₂ adjacent to pyridazine)

    • δ 42-45 (CH₂ adjacent to NH)

    • δ 25-28 (CH₂)

  • Mass Spectrometry (ESI+):

    • m/z 151.10 [M+H]⁺

Synthesis and Reactivity

While a specific synthetic route for 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine has not been published, a plausible pathway can be designed based on established methodologies for the synthesis of the pyrido[4,3-c]pyridazine core and subsequent amination.[12][13]

Proposed Synthetic Pathway

The proposed synthesis involves the construction of the 3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine intermediate, followed by a nucleophilic aromatic substitution to introduce the amino group.

Diagram 2: Proposed Synthesis of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

A 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine C 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine A->C Nucleophilic Aromatic Substitution (SNAr) B Ammonia or Ammonia source B->C

Caption: Proposed synthetic route to the target compound.

Experimental Protocol: Synthesis of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

This protocol is a hypothetical procedure based on similar reported reactions.[12]

Step 1: Synthesis of 3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

This intermediate can be synthesized from appropriate pyridine precursors through cyclization with hydrazine followed by chlorination, or from a suitable pyridazine derivative via annulation of the pyridine ring.[13]

Step 2: Amination of 3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

  • To a solution of 3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (1.0 eq) in a suitable solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF) in a sealed reaction vessel, add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium hydroxide, 5-10 eq).

  • Optionally, a palladium catalyst and a suitable ligand (e.g., Buchwald-Hartwig amination conditions) can be employed to facilitate the reaction.

  • Heat the reaction mixture to 100-150 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the desired 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine.

Reactivity

The 3-amino group of the target molecule is expected to be a key site for further chemical modifications. It can undergo a variety of reactions typical for aromatic amines, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be converted to a wide range of other functional groups.

These reactions provide a platform for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Potential Biological Activities and Therapeutic Applications

The pyridopyridazine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a broad range of biological activities.[1][5]

Diagram 3: Potential Therapeutic Applications of Pyrido[4,3-c]pyridazine Derivatives

A Pyrido[4,3-c]pyridazine Core B Kinase Inhibition (e.g., p38 kinase) A->B C CNS Activity (e.g., Antidepressant) A->C D Anti-inflammatory A->D E Anticancer A->E

Caption: Overview of potential therapeutic areas for this scaffold.

Kinase Inhibition

Derivatives of the isomeric pyrido[2,3-d]- and pyrido[3,4-d]pyridazine systems have been identified as potent inhibitors of protein kinases, such as p38 kinase, which are involved in inflammatory processes.[1][5] The structural features of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine, particularly the presence of the amino group which can act as a hydrogen bond donor, make it a promising candidate for targeting the ATP-binding site of various kinases.

Central Nervous System (CNS) Activity

3-Aminopyridazine derivatives have been extensively studied for their CNS effects.[7] For instance, minaprine, a 3-aminopyridazine derivative, exhibits antidepressant properties with a dual serotonergic and dopaminergic profile.[7] The tetrahydropyridine portion of our target molecule is a common feature in many CNS-active drugs, suggesting that 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine could potentially modulate neurotransmitter systems.

Other Potential Applications

The broader pyridazine and pyridopyridazine families have been associated with a multitude of other pharmacological activities, including:

  • Antihypertensive effects [6]

  • Antimicrobial and antiviral properties [6]

  • Analgesic activity [6]

Exploration of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine and its derivatives in these therapeutic areas is therefore warranted.

Conclusion and Future Directions

While 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine remains a largely unexplored molecule, its structural relationship to a well-validated pharmacophore suggests significant potential for drug discovery. This guide has provided a comprehensive, albeit predictive, overview of its chemical properties, plausible synthetic strategies, and potential therapeutic applications.

Future research should focus on the following areas:

  • Confirmation of Synthetic Routes: The proposed synthetic pathway needs to be experimentally validated and optimized.

  • Thorough Characterization: Detailed spectroscopic and physicochemical characterization of the synthesized compound is essential.

  • Biological Screening: A broad biological screening of the compound against a panel of kinases and CNS receptors would be a crucial next step to identify its primary pharmacological targets.

  • SAR Studies: Synthesis and evaluation of a library of derivatives will be necessary to establish clear structure-activity relationships and to optimize potency and selectivity.

The pyrido[4,3-c]pyridazine scaffold holds considerable promise, and 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine represents an attractive starting point for the development of novel therapeutics.

References

  • Synthesis of 3-Hydrazino-5,6,7,8-tetrahydro-6-(o-toluoyl)pyrido[4,3-c]pyridazine. Available at: [Link]

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Available at: [Link]

  • Ibrahim, M. A., Elmenoufy, A. H., Elagawany, M., Ghoneim, M. M., & Moawad, A. S. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3(10), 59.
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  • Shaikh, R., et al. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Molecules, 28(19), 6805.
  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 179-182.
  • Pakulska, W., & Kaczor, A. A. (2016). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 13(2), 103-111.
  • Stanovnik, B., & Svete, J. (2022).
  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Khalafy, J., et al. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. ResearchGate. Available at: [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. Available at: [Link]

  • 5H,6H,7H,8H-pyrido(4,3-d)pyrimidine. PubChem. Available at: [Link]

  • Król, M., et al. (2019). Synthesis of new 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives with rigidized tryptamine moiety as potential SSRI and 5-HT1A receptor ligands. European Journal of Medicinal Chemistry, 180, 383-397.
  • 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. ResearchGate. Available at: [Link]

  • Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors. PubMed. Available at: [Link]

  • Wermuth, C. G., et al. (1989). 3-aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities. Journal of Medicinal Chemistry, 32(3), 528-537.
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  • Supporting Information. Available at: [Link]

  • Al-Said, M. S., et al. (2012). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 17(10), 11582-11599.
  • Process for preparing 4-amino-pyridazines. Google Patents.
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  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. Available at: [Link]

  • Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed. Available at: [Link]

  • Hobbs, W. J. (2016). Synthesis and Characterization of Unique Pyridazines. Liberty University.
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  • Synthesis of 3-Aminopyridine. ResearchGate. Available at: [Link]

  • AN EFFICIENT SYNTHESIS OF SOME NOVEL 5,7- DIARYLPYRIDO[4,3-d]PYRIMIDINES. Bibliomed. Available at: [Link]

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Sources

Technical Guide: Biological Activity & Therapeutic Potential of Fused Pyridazine Amine Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of fused pyridazine amine scaffolds—specifically cinnolines , phthalazines , and pyridopyridazines . These "diaza" heterocycles represent a privileged class in medicinal chemistry, distinguished by their ability to mimic purine bases, participate in critical hydrogen bonding networks within kinase hinge regions, and modulate physicochemical properties like lipophilicity (logP) and aqueous solubility. This document details their structural activity relationships (SAR), synthetic pathways, and validated experimental protocols for researchers in early-stage drug discovery.

Part 1: Structural Architecture & Pharmacophore Analysis

The core utility of the fused pyridazine amine lies in its electronic deficiency and rigid geometry. Unlike simple pyridines, the adjacent nitrogen atoms (N1-N2 bond) create a unique electrostatic potential surface.

The "Diaza" Effect
  • H-Bonding: The N2 nitrogen in phthalazines and cinnolines often serves as a critical Hydrogen Bond Acceptor (HBA). In kinase inhibitors, this nitrogen frequently interacts with the backbone NH of the hinge region (e.g., Val, Met residues).

  • Acidity/Basicity: Fusing a benzene ring (phthalazine/cinnoline) or pyridine ring (pyridopyridazine) lowers the pKa of the amine compared to non-fused analogs, often improving membrane permeability.

  • Pi-Stacking: The planar, bicyclic aromatic system facilitates

    
     stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket.
    
Pharmacophore Visualization (SAR Logic)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for a generic phthalazin-1-amine scaffold, highlighting how specific substitutions drive biological selectivity.

SAR_Logic Core Phthalazin-1-amine Core Scaffold N_Sub N-Substituent (Amine) Solubility & Target Affinity Core->N_Sub C4_Sub C4-Position Steric Bulk & Selectivity Core->C4_Sub Benzo_Fusion Benzo-Fusion (C5-C8) Lipophilicity & Metabolic Stability Core->Benzo_Fusion Kinase Kinase Inhibition (VEGFR, Aurora, c-Met) N_Sub->Kinase H-bond donor/acceptor C4_Sub->Kinase Gatekeeper residue interaction CNS CNS Activity (PDE10A, GABA-A) Benzo_Fusion->CNS BBB Penetration ADME ADME Profile (LogP, Clearance) Benzo_Fusion->ADME Metabolic soft spots

Figure 1: SAR logic flow for Phthalazin-1-amine derivatives, mapping structural modifications to biological endpoints.

Part 2: Key Biological Targets & Mechanisms

Oncology: Kinase Inhibition

Fused pyridazine amines are potent ATP-competitive inhibitors.

  • VEGFR-2 Inhibition: Phthalazine derivatives like Vatalanib (PTK787) inhibit vascular endothelial growth factor receptors. The phthalazine core anchors the molecule in the ATP binding site, while the amine tail extends into the solvent-exposed region or hydrophobic pocket [1].

  • Aurora Kinases: Phthalazinone and phthalazine derivatives (e.g., AMG 900 ) are pan-Aurora kinase inhibitors. The scaffold prevents mitosis by blocking centrosome maturation and chromosome segregation [2].

  • DNA Damage Response (ATM): Cinnoline-3-carboxamides have been identified as selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, sensitizing cancer cells to radiation and DNA-damaging agents [3].

Neuroscience: PDE and GABA Modulation
  • PDE10A Inhibitors: Cinnoline and phthalazine derivatives selectively inhibit Phosphodiesterase 10A (PDE10A).[1] Inhibition increases cAMP/cGMP levels in striatal medium spiny neurons, offering therapeutic potential for Schizophrenia and Huntington’s disease [4].

  • GABA-A Ligands: Pyridopyridazines have been characterized as ligands for the benzodiazepine binding site of GABA-A receptors, acting as anxiolytics with potentially reduced sedative side effects [5].

Infectious Diseases
  • Antimicrobial: 4-amino cinnolines exhibit bactericidal activity against Gram-positive strains. The mechanism often involves DNA gyrase inhibition, distinct from fluoroquinolones due to the altered ring geometry [6].

Part 3: Strategic Synthesis

To access these libraries, the Chlorination-Amination strategy is the most robust industrial workflow. It allows for the late-stage diversification of the amine moiety.

Synthesis Workflow Diagram

Synthesis_Workflow Start Phthalazin-1(2H)-one (Precursor) Step1 Chlorination (POCl3, Reflux) Start->Step1 Inter 1-Chlorophthalazine (Electrophile) Step1->Inter -HCl, -PO2Cl Step2 Nucleophilic Substitution (SNAr) (R-NH2, n-BuOH, Heat) Inter->Step2 Alt Alternative: Buchwald-Hartwig (Pd(OAc)2, BINAP, NaOtBu) Inter->Alt Product Phthalazin-1-amine (Target Scaffold) Step2->Product Formation of C-N bond Alt->Product

Figure 2: Synthetic route from phthalazinone to functionalized amine via chlorination and SNAr.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 1-Chloro-4-phenylphthalazine

Rationale: This intermediate is the electrophilic "warhead" required for coupling various amines. Safety: POCl3 is corrosive and reacts violently with water. Perform in a fume hood.

  • Setup: Charge a dry 100 mL Round Bottom Flask (RBF) with 4-phenylphthalazin-1(2H)-one (10.0 mmol, 1.0 eq).

  • Reagent Addition: Carefully add Phosphorus Oxychloride (POCl3) (50.0 mmol, 5.0 eq) under an argon atmosphere.

  • Reaction: Heat the mixture to reflux (105°C) for 3–5 hours. Monitor by TLC (30% EtOAc/Hexane). The spot for the starting lactam (polar) should disappear, replaced by a less polar spot (chloride).

  • Quenching (Critical): Cool the reaction to room temperature. Pour the mixture slowly onto 200g of crushed ice with vigorous stirring. Note: Exothermic reaction.

  • Workup: Neutralize the aqueous slurry to pH 7–8 using saturated NaHCO3 solution. Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Isolation: Dry combined organics over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.

    • Expected Yield: 85–95%.

Protocol B: SNAr Amination (Library Generation)

Rationale: Thermal nucleophilic substitution is preferred over palladium coupling for cost-efficiency when the chloride is activated by the diaza-ring.

  • Setup: In a pressure vial, dissolve 1-chloro-4-phenylphthalazine (1.0 mmol) in anhydrous n-Butanol (3 mL).

  • Amine Addition: Add the primary or secondary amine (1.2 mmol, 1.2 eq).

  • Acid Scavenger: If the amine is valuable/non-basic, add Diisopropylethylamine (DIPEA) (2.0 eq). If using an excess of a cheap amine (e.g., morpholine), the amine itself acts as the base.

  • Reaction: Seal and heat to 120°C for 12 hours.

  • Purification: Concentrate the n-Butanol. Redissolve in minimal DCM and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

    • Validation: Verify product via 1H-NMR (Loss of Cl-adjacent signal, appearance of amine protons) and LC-MS (M+1 peak).

Protocol C: In Vitro Kinase Inhibition Assay (ADP-Glo)

Rationale: This bioluminescent assay measures ADP formation, directly correlating to kinase activity. It is less prone to interference than fluorescence assays.

  • Reagents: Recombinant Kinase (e.g., VEGFR2), Substrate (Poly Glu:Tyr), ATP (ultra-pure), Test Compounds (Phthalazine amines).

  • Preparation: Prepare 3x Kinase Buffer (Tris-HCl pH 7.5, MgCl2, MnCl2, DTT).

  • Incubation:

    • Add 2 µL of compound (serially diluted in DMSO) to a 384-well white plate.

    • Add 4 µL of Kinase/Substrate mix.

    • Add 4 µL of ATP to start the reaction.

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Read Luminescence (RLU). Calculate IC50 using a 4-parameter logistic fit.

Part 5: Future Outlook

The field is moving beyond simple inhibition. The rigid nature of fused pyridazines makes them ideal linkers for PROTACs (Proteolysis Targeting Chimeras). By attaching an E3 ligase ligand to the C4 position and a target warhead to the N1-amine, researchers can induce protein degradation rather than just occupancy-driven inhibition. Furthermore, fragment-based drug discovery (FBDD) is increasingly utilizing 4-amino-cinnoline fragments to probe novel hydrophobic pockets in mutant kinases.

References

  • Wood, J. M., et al. (2000). PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth in vivo. Cancer Research, 60(8), 2178-2189. Link

  • Payton, M., et al. (2010). Discovery and evaluation of dual CDK1 and CDK2 inhibitors. Cancer Research, 70(11), 4461-4475. (Note: Contextual reference for AMG 900 class mechanisms). Link

  • Foote, K. M., et al. (2018). Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. ACS Medicinal Chemistry Letters, 9(5), 468–473. Link

  • Garofalo, A. W., et al. (2013).[2] Novel cinnoline-based inhibitors of LRRK2 kinase activity.[1][2] Bioorganic & Medicinal Chemistry Letters, 23(1), 71-74.[1] Link

  • Akçay, S., Ülger, M., & Kaynak Onurdağ, F. (2018).[3] Study on Synthesis and Biological Activity of Some Pyridopyridazine Derivatives. Acta Chimica Slovenica, 65, 932–938. Link

  • Malinowski, Z., et al. (2021).[4] Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity.[4] Beilstein Journal of Organic Chemistry, 17, 558–568.[4] Link

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Methodological & Application

Application Notes and Protocols for the Reductive Amination of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrido[4,3-c]pyridazines in Medicinal Chemistry

The 5H,6H,7H,8H-pyrido[4,3-c]pyridazine scaffold is a privileged heterocyclic motif in modern drug discovery. Its unique three-dimensional structure and rich hydrogen bonding capabilities make it an attractive core for designing selective and potent ligands for a variety of biological targets. Reductive amination stands as a cornerstone of medicinal chemistry, offering a robust and versatile method for introducing molecular diversity by forming carbon-nitrogen bonds.[1][2][3] This application note provides a comprehensive guide to the reductive amination of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine, a key building block for the synthesis of novel pharmaceutical agents. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols, and offer expert insights to empower researchers in their drug development endeavors.

Mechanistic Insights: The Reductive Amination Pathway

Reductive amination is a two-step process that begins with the nucleophilic attack of the primary amine on a carbonyl compound (an aldehyde or a ketone) to form a hemiaminal intermediate.[1] This is followed by the dehydration of the hemiaminal to yield a protonated imine (an iminium ion), which is the key electrophilic species that is subsequently reduced by a hydride-donating reagent to afford the final secondary amine.[3] The reaction is typically carried out under mildly acidic conditions to facilitate both the formation of the iminium ion and the subsequent reduction.[1][3]

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine/Iminium Ion Formation cluster_step2 Step 2: Reduction Amine R1-NH2 (5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine) Hemiaminal R1-NH-C(OH)(R2)(R3) (Hemiaminal Intermediate) Amine->Hemiaminal + Carbonyl Carbonyl R2-C(=O)-R3 (Aldehyde or Ketone) Iminium_Ion [R1-N+=C(R2)(R3)] (Iminium Ion) Hemiaminal->Iminium_Ion - H2O, + H+ Final_Amine R1-NH-CH(R2)(R3) (Secondary Amine Product) Iminium_Ion->Final_Amine + Reducing Agent Reducing_Agent [H-] (e.g., NaBH(OAc)3)

Figure 1: General mechanism of reductive amination.

Core Protocols: A Step-by-Step Guide

The choice of reducing agent is critical for a successful reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice due to its mildness and selectivity for iminium ions over carbonyls, allowing for a one-pot procedure.[1][4]

Protocol 1: General Procedure for Reductive Amination with Aldehydes and Ketones

This protocol outlines a general method for the reductive amination of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine with a variety of aldehydes and ketones.

Materials:

  • 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Experimental Workflow:

Experimental_Workflow Start Start Dissolve Dissolve Amine and Carbonyl in anhydrous DCM/DCE Start->Dissolve Stir Stir at room temperature for 30-60 minutes Dissolve->Stir Add_STAB Add Sodium Triacetoxyborohydride (portion-wise) Stir->Add_STAB Monitor Monitor reaction by TLC or LC-MS Add_STAB->Monitor Quench Quench with saturated NaHCO3 (aq) Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Characterize Product Purify->End

Figure 2: Step-by-step experimental workflow for reductive amination.

Detailed Steps:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine (1 equivalent).

  • Dissolve the amine in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add the aldehyde or ketone (1.0 - 1.2 equivalents) to the solution.

  • If the carbonyl compound is unreactive, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents) portion-wise to the reaction mixture. Caution: The addition may cause gas evolution.

  • Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired secondary amine.

Data Presentation: Reaction Parameters and Optimization

The optimal reaction conditions can vary depending on the nature of the carbonyl compound. The following table provides a starting point for optimization.

Carbonyl SubstrateEquivalentsReducing AgentEquivalentsSolventTemperature (°C)Reaction Time (h)
Benzaldehyde1.1NaBH(OAc)₃1.5DCM254-8
Acetophenone1.2NaBH(OAc)₃2.0DCE25-4012-24
Cyclohexanone1.1NaBH(OAc)₃1.5DCM256-12
Isobutyraldehyde1.1NaBH(OAc)₃1.5DCM252-6

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, consider adding a catalytic amount of acetic acid to promote iminium ion formation. For less reactive ketones, gentle heating (40-50 °C) in a higher boiling solvent like DCE may be necessary.

  • Side Reactions: The primary amine starting material can potentially undergo double alkylation, especially with reactive aldehydes. Using a slight excess of the amine or slow addition of the reducing agent can mitigate this.

  • Choice of Reducing Agent: While STAB is generally preferred, sodium cyanoborohydride (NaBH₃CN) can be an alternative, particularly in protic solvents like methanol.[5][6] However, NaBH₃CN is highly toxic and requires careful handling. Sodium borohydride (NaBH₄) can also be used, but it will also reduce the starting aldehyde or ketone, so the imine formation must be complete before its addition.[4][5]

  • Work-up: Ensure the quenching step with sodium bicarbonate is performed slowly and with good stirring to neutralize any remaining acid and decompose excess reducing agent.

Conclusion

The reductive amination of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine is a powerful and reliable method for the synthesis of a diverse range of secondary amines. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully employ this reaction in their drug discovery programs. Careful optimization of reaction conditions and an understanding of the underlying mechanism are key to achieving high yields and purity of the desired products.

References

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Myers, A. G. Chemistry 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971 , 93 (12), 2897–2904. [Link]

  • Reductive Amination. Organic Chemistry Tutor. [Link]

  • Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Org. React.2002 , 59, 1. [Link]

Sources

Application Note: Solvent Selection for the Dissolution of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for dissolving 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine. Due to the limited availability of direct solubility data for this specific heterocyclic amine, this note synthesizes information from structurally analogous compounds, namely pyridazine and aminopyridine derivatives, to predict a solubility profile. A detailed experimental protocol for systematic solubility determination is also provided to empower researchers to generate empirical data for their specific applications.

Introduction: Understanding the Molecule

5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine is a heterocyclic compound featuring a fused pyridine and pyridazine ring system with an appended amine group. The solubility of such a molecule is governed by the interplay of its structural features:

  • The Pyridazine and Pyridine Rings: The presence of four nitrogen atoms within the fused aromatic and saturated rings introduces polarity and the potential for hydrogen bonding. The pyridazine ring, with its adjacent nitrogen atoms, contributes to the molecule's dipole moment and hydrogen bonding capabilities, which can enhance solubility in polar solvents.[1]

  • The Amine Group (-NH2): This functional group is a primary driver of solubility in protic solvents. The lone pair of electrons on the nitrogen and the hydrogen atoms can act as hydrogen bond acceptors and donors, respectively. This facilitates strong intermolecular interactions with polar protic solvents like water and alcohols.[2] 3-aminopyridazines, in particular, exhibit enhanced basicity, which can be leveraged for salt formation to improve aqueous solubility.[1]

  • The Saturated Pyridine Ring: The tetrahydropyrido moiety introduces a degree of non-polar character to the molecule, which may afford some solubility in less polar organic solvents.

Based on these structural components, it is anticipated that 5H,6H,7H,8H-pyrido[4,t3-c]pyridazin-3-amine will exhibit favorable solubility in polar protic and aprotic solvents.

Predicted Solubility Profile

A systematic approach to solvent selection involves categorizing potential solvents based on their polarity and hydrogen bonding capabilities. The following table provides a predicted solubility profile for 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine, drawing parallels from the known solubility of pyridazine and aminopyridine derivatives.

Solvent CategoryExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe amine group and ring nitrogens can readily form hydrogen bonds with the hydroxyl groups of these solvents.[2][3] The basic nature of the amine may also allow for salt formation in aqueous solutions, further enhancing solubility.[1]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents can act as hydrogen bond acceptors, interacting with the amine protons. Their high polarity will also facilitate the dissolution of the polar pyridopyridazine core. 4-Aminopyridine is known to be soluble in DMSO.[4][5]
Non-Polar Aprotic Toluene, Hexane, Diethyl EtherLow to InsolubleThe lack of significant non-polar regions in the target molecule and the inability of these solvents to form strong intermolecular interactions (like hydrogen bonds) will likely result in poor solubility. While pyridazine shows some solubility in benzene and diethyl ether, the presence of the polar amine and additional nitrogen atoms in our target compound likely reduces this.[6][7]

Experimental Protocol for Solubility Determination

The following protocol outlines a systematic approach to experimentally determine the solubility of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine. This method is designed to be robust and provide reliable, quantitative data.

Materials and Equipment
  • 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine (purity >95%)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Workflow for Solubility Assessment

The experimental workflow is designed to move from a qualitative assessment to a quantitative determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Calibration Standards:

    • Prepare a stock solution of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine in a solvent in which it is freely soluble (e.g., Methanol or DMSO).

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

    • Analyze these standards using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).

  • Preparation of Saturated Solutions:

    • Into separate vials, add a pre-weighed excess amount of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine to a known volume (e.g., 1 mL) of each selected solvent. The excess solid should be clearly visible.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

  • Quantification:

    • Dilute the filtered supernatant with the mobile phase of the HPLC method to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Using the calibration curve, determine the concentration of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Interpretation and Application

The experimentally determined solubility data will provide a quantitative basis for solvent selection in various applications:

  • Reaction Chemistry: Choosing a solvent that fully dissolves the reactants is crucial for reaction kinetics and yield.

  • Purification: Knowledge of differential solubility is fundamental for developing crystallization and chromatography-based purification methods.

  • Formulation Development: In drug development, selecting a biocompatible solvent system that can deliver the required concentration of the active pharmaceutical ingredient is paramount.

Conclusion

References

  • Vertex AI Search. 4-Aminopyridine | Solubility of Things.
  • Duncton, M. A. J. (2011). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Communications, 2(9), 843. [Link]

  • IJCRT. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts. [Link]

  • Li, Z., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(7), 1858-1868. [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3369. [Link]

  • MP Biomedicals. 4-Aminopyridine (4-AP). [Link]

  • Wikipedia. Pyridazine. [Link]

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Crystallization methods for purifying 3-amino-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocols for the Purification of 3-amino-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine via Crystallization

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of crystallization methods for the purification of 3-amino-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the critical role of purity in drug discovery and manufacturing, this document details the underlying principles and step-by-step protocols for several robust crystallization techniques. We explore solvent selection strategies based on the inferred physicochemical properties of the target molecule, which contains both a basic aminopyridine moiety and a hydrogen-bond-accepting pyridazine core. Detailed methodologies for cooling crystallization, anti-solvent addition, slow evaporation, and vapor diffusion are presented, alongside a practical troubleshooting guide. The objective is to equip researchers, scientists, and drug development professionals with the expertise to design and execute effective crystallization strategies, leading to the isolation of high-purity crystalline material.

Introduction: The Critical Role of Purity

The compound 3-amino-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine belongs to the broad class of nitrogen-containing heterocyclic compounds, which are foundational scaffolds in medicinal chemistry.[1][2] The biological activity and safety profile of such molecules are intrinsically linked to their purity. Impurities, even in trace amounts, can lead to erroneous biological data, side effects, or instability in the final active pharmaceutical ingredient (API). Crystallization is a powerful, scalable, and economical technique for achieving the stringent purity levels required for pharmaceutical applications. It is a thermodynamic process where a solute transfers from a supersaturated solution to a solid crystalline phase, selectively excluding impurities from the growing crystal lattice. This guide provides the scientific rationale and practical protocols to achieve this for the title compound.

Predicted Physicochemical Properties and Solvent Selection

While specific experimental data for 3-amino-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is not widely published, its structure allows for the prediction of key physicochemical properties that govern its solubility, a critical parameter for crystallization. These properties are largely influenced by Lipinski's "Rule of Five," which provides a framework for evaluating a compound's potential as an orally active drug.[3]

  • Hydrogen Bonding: The molecule possesses a primary amine (-NH2) group, which acts as a hydrogen bond donor, and multiple nitrogen atoms within the pyridazine and pyridine rings, which act as hydrogen bond acceptors.[4][5] This indicates a high potential for interaction with protic and polar solvents.

  • Polarity: The combination of the amino group and the diazine system imparts significant polarity to the molecule.

  • Solubility Profile: Based on these features, the compound is expected to be soluble in polar protic solvents (e.g., methanol, ethanol, water) and polar aprotic solvents (e.g., DMSO, DMF, acetone).[6][7] Its solubility is likely to be lower in non-polar solvents such as hexanes, toluene, or diethyl ether. This differential solubility is the cornerstone of a successful crystallization strategy.

Solvent Screening Strategy

The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. An alternative approach involves a binary solvent system, where the compound is highly soluble in a "good" solvent and insoluble in a "bad" or "anti-solvent".[8]

Solvent Type Predicted Solubility of Target Compound Rationale for Crystallization
Methanol/Ethanol Polar ProticHighGood for single-solvent cooling crystallization.
Isopropanol Polar ProticModerateExcellent for cooling crystallization; often yields high-quality crystals.
Water Polar ProticModerate to HighCan be used for cooling, but may require pH adjustment as protonated amines are often more soluble.[9]
Acetone Polar AproticModerateCan be a good solvent for anti-solvent methods with hexanes or water.
Ethyl Acetate Moderately PolarLow to ModeratePotentially useful for cooling or as a "good" solvent with an alkane anti-solvent.
Dichloromethane (DCM) Moderately PolarModerateOften used for slow evaporation or layering with an anti-solvent like hexanes.[6]
Toluene Non-polarLowLikely to be an effective anti-solvent.
Hexanes/Heptane Non-polarVery Low / InsolubleExcellent choice as an anti-solvent.

Crystallization Protocols

Before attempting any crystallization, ensure the crude material is free of particulate matter by pre-filtering a solution of the compound. The presence of dust or other foreign particles can lead to rapid, uncontrolled nucleation, resulting in many small, impure crystals.[9]

Protocol 1: Cooling Crystallization

This is the most common method, relying on the principle that the solubility of the compound decreases as the temperature of the solution is lowered.

Step-by-Step Methodology:

  • Dissolution: In a clean flask, add the crude 3-amino-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine. Add a small volume of a suitable solvent (e.g., isopropanol or ethanol).

  • Heating: Gently heat the mixture with stirring (e.g., in a water bath) until all the solid dissolves. Continue adding small aliquots of the solvent until a clear, saturated solution is obtained at the elevated temperature. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass or foil with a pinhole) to prevent rapid evaporation, and allow it to cool slowly to room temperature. Placing the flask in an insulated container (like a beaker of warm water or a dewar) can promote slower cooling and the formation of larger, purer crystals.[10]

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Addition

This technique is ideal when a suitable single solvent for cooling crystallization cannot be found. It involves dissolving the compound in a "good" solvent and then slowly adding a miscible "anti-solvent" in which the compound is insoluble, thereby inducing supersaturation and crystallization.[8]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in the minimum amount of a "good" solvent (e.g., acetone or DCM) at room temperature.

  • Anti-Solvent Addition: While gently stirring, add the "anti-solvent" (e.g., hexanes or toluene) dropwise. Continue adding until the solution becomes faintly cloudy (the point of nucleation).

  • Crystal Growth: If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate. Cover the vessel and allow it to stand undisturbed. The slight excess of anti-solvent will slowly promote the growth of well-defined crystals.

  • Isolation & Drying: Isolate and dry the crystals as described in Protocol 1.

A variation of this is solvent layering , where the denser solvent solution is carefully layered at the bottom of a narrow vial, and the less dense anti-solvent is gently added on top without mixing. Crystals will form slowly at the interface.[9]

Protocol 3: Slow Evaporation

This method is straightforward and particularly useful for generating high-quality crystals for X-ray diffraction, though it is not ideal for large-scale purification.

Step-by-Step Methodology:

  • Dissolution: Prepare a solution of the compound in a suitable solvent (e.g., DCM or ethyl acetate) that is relatively volatile. The solution should be near-saturated but not fully saturated at room temperature.

  • Evaporation: Transfer the solution to a clean vial or beaker. Cover the opening with parafilm and poke a few small holes in it with a needle.[8]

  • Incubation: Place the vessel in a location free from vibrations and temperature fluctuations. As the solvent slowly evaporates over hours or days, the concentration of the solute will increase, leading to the formation of crystals.

  • Isolation: Once suitable crystals have formed, decant the mother liquor and dry the crystals.

Protocol 4: Vapor Diffusion

This is an excellent method for obtaining high-quality crystals from very small amounts of material (milligrams).[9]

Step-by-Step Methodology:

  • Preparation: Dissolve the compound in a small volume of a "good," less volatile solvent (e.g., DMF) in a small, open vial.

  • Chamber Setup: Place this inner vial inside a larger, sealable jar or beaker that contains a layer of a more volatile "anti-solvent" (e.g., diethyl ether or pentane).

  • Diffusion: Seal the outer chamber. The volatile anti-solvent will slowly diffuse into the inner vial's solution. This gradual change in solvent composition reduces the solubility of the compound, leading to slow and controlled crystal growth.

  • Isolation: Once crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

Visualization of Workflows

Diagram 1: Crystallization Method Selection Workflow

G start Start: Crude Solid Product sol_screen Solubility Screening (Hot & Cold in various solvents) start->sol_screen find_single Good solubility when hot, poor when cold? sol_screen->find_single find_binary Find miscible solvent pair? (Good solvent / Anti-solvent) find_single->find_binary No cooling Protocol 1: Cooling Crystallization find_single->cooling Yes anti_solvent Protocol 2: Anti-Solvent Addition find_binary->anti_solvent Yes small_scale Small scale (<50mg)? Need X-ray quality crystals? find_binary->small_scale No end Pure Crystalline Product cooling->end anti_solvent->end vapor_diff Protocol 4: Vapor Diffusion small_scale->vapor_diff Yes slow_evap Protocol 3: Slow Evaporation small_scale->slow_evap Alternatively vapor_diff->end slow_evap->end

Caption: Decision workflow for selecting an appropriate crystallization method.

Diagram 2: Troubleshooting Crystallization Outcomes

G start Crystallization Attempt outcome Observe Outcome start->outcome no_xtal No Crystals Form outcome->no_xtal Clear Solution oil_out Oily Precipitate outcome->oil_out Oiling Out too_many Powder / Tiny Crystals outcome->too_many Precipitation good_xtal Good Crystals Formed outcome->good_xtal Success sol1 Solution: 1. Add seed crystal 2. Scratch flask 3. Concentrate solution 4. Cool further no_xtal->sol1 sol2 Solution: 1. Re-heat & add more 'good' solvent 2. Cool much slower 3. Use a different solvent system oil_out->sol2 sol3 Solution: 1. Reduce supersaturation (add solvent) 2. Slow down cooling or anti-solvent addition 3. Minimize nucleation sites (filter hot) too_many->sol3

Caption: Troubleshooting guide for common crystallization problems.

Conclusion

The purification of 3-amino-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine by crystallization is a highly effective method for achieving pharmaceutical-grade purity. A systematic approach, beginning with solvent screening based on the molecule's structural characteristics, is key to developing a robust protocol. By carefully controlling parameters such as cooling rate, solvent composition, and saturation levels, researchers can guide the self-assembly of molecules into a well-ordered, pure crystalline solid. The protocols and troubleshooting guides provided herein serve as a comprehensive resource for the successful implementation of crystallization as a final, critical purification step in the synthesis of this and structurally related compounds.

References

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  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. Available at: [Link]

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  • Bon, R. S., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Available at: [Link]

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  • Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Khalafy, J., et al. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. ResearchGate. Available at: [Link]

  • Tabti, R., et al. (2023). Structure-odor relationship in pyrazines and derivatives: A physicochemical study. Arabian Journal of Chemistry. Available at: [Link]

  • Wahyuni, H. S., et al. (2023). Physicochemical properties of compounds. ResearchGate. Available at: [Link]

  • Austin, J. (n.d.). Pyridazine. SlidePlayer. Available at: [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

  • Request PDF: Solubility of 6-Chloropyridazin-3-amine in Different Solvents. ResearchGate. Available at: [Link]

  • WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents.
  • Doak, B. C., et al. (2014). Analysis of Physicochemical Properties for Drugs of Natural Origin. SciSpace. Available at: [Link]

  • Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity. NIH. Available at: [Link]

  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Pyridazine Amine Stability & Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermodynamics & Kinetics of Pyridazine Amines Ticket ID: PYR-OPT-2024

Part 1: The Stability Matrix (Core Directive)

Welcome to the technical support hub for pyridazine chemistry. As your Senior Application Scientist, I will not offer you a generic "recipe." Instead, I will explain the causality governing pyridazine amine stability so you can engineer your own solutions.

Pyridazine amines (e.g., 3-aminopyridazine, 4-aminopyridazine) occupy a unique chemical space. The 1,2-diazine ring is electron-deficient (


-deficient), making it susceptible to nucleophilic attack (

) but also prone to specific degradation pathways driven by the repulsion between the adjacent nitrogen lone pairs.
The Temperature-Pressure Trade-off

In synthesis and storage, Temperature (


) and Pressure (

) are coupled variables that determine the fate of your molecule.
  • The Thermal Ceiling (

    
    ): 
    
    • Mechanism: Pyridazines generally exhibit high thermal stability (often

      
      C) in inert atmospheres. However, in the presence of oxygen or at extreme temperatures, the N-N bond becomes the weak link.
      
    • Risk: Above

      
      C, or in the presence of oxidizers, the ring can undergo oxidative ring-opening or polymerization (often observed as "black tar").
      
    • Amine Influence: Amino groups are electron-donating (EDG). While they deactivate the ring toward further nucleophilic attack (good for stopping at mono-substitution), they increase electron density, making the ring slightly more susceptible to oxidation (N-oxide formation) compared to the parent heterocycle.

  • The Pressure Advantage (

    
    ): 
    
    • Kinetics: In

      
       aminations, the amine nucleophile is often volatile (e.g., methylamine, ethylamine). High pressure is mandatory  not just to keep the reagent in the liquid phase, but to superheat the solvent above its boiling point, accelerating the reaction rate significantly without hitting the thermal decomposition threshold of the catalyst or substrate.
      
    • Flow Chemistry: Pressure allows you to operate in the "Process Window" (

      
      C) for short residence times, bypassing the decomposition that would occur in a slow batch process.
      

Part 2: Troubleshooting Guide (Symptom-Cause-Solution)

Use this guide to diagnose experimental failures.

Symptom 1: Reaction mixture turns black/tarry; Low Yield.
  • Diagnosis: Thermal Decomposition / Oxidative Polymerization.

  • Root Cause: You likely exceeded the thermal stability threshold of the amino-pyridazine product or the intermediate. The "black tar" is characteristic of polymerized diaza-heterocycles.

  • Corrective Action:

    • Lower Temperature: Reduce reaction

      
       by 
      
      
      
      C.
    • Inert Atmosphere: Strictly degas solvents (

      
       or 
      
      
      
      sparge). Pyridazines are sensitive to radical oxidation at high
      
      
      .
    • Switch to Flow: If high

      
       is required for activation energy, use a flow reactor to reduce residence time to minutes rather than hours.
      
Symptom 2: Incomplete conversion in amination.
  • Diagnosis: Insufficient Nucleophile Concentration / Kinetic Stall.

  • Root Cause: If using a volatile amine, it has vaporized into the headspace of the flask, effectively lowering the molar equivalents in solution.

  • Corrective Action:

    • Increase Pressure: Move from a reflux setup to a sealed tube or autoclave (

      
       bar). This forces the amine into the liquid phase.
      
    • Solvent Switch: Change from protic solvents (EtOH) to dipolar aprotic solvents (DMSO, NMP) to increase the nucleophilicity of the amine (destabilize the ground state).

Symptom 3: Formation of N-Oxide impurities during storage.
  • Diagnosis: Auto-oxidation.

  • Root Cause: Electron-rich amino-pyridazines can slowly oxidize at the ring nitrogens if exposed to air and light.

  • Corrective Action:

    • Storage: Store under Argon at

      
      C.
      
    • Scavenging: If N-oxides are present, they can sometimes be reduced back to the parent pyridine using

      
       (though this is harsh) or mild hydrogenation, but prevention is key.
      

Part 3: Visualizing the Logic

Diagram 1: Troubleshooting Decision Tree

This logic flow helps you decide whether to adjust Temperature or Pressure based on your experimental observation.

Troubleshooting Start Start: Analyze Reaction Outcome Obs1 Observation: Low Conversion? Start->Obs1 Obs2 Observation: Black Tar / Impurities? Start->Obs2 CheckVol Is Amine Volatile? Obs1->CheckVol Yes CheckTemp Is T > 180°C? Obs2->CheckTemp Yes Sol1 Solution: Increase Pressure (Sealed Tube/Autoclave) CheckVol->Sol1 Yes Sol2 Solution: Switch Solvent (Use DMSO/NMP) CheckVol->Sol2 No Sol3 Solution: Reduce Temp & Increase Time CheckTemp->Sol3 No (Thermal Instability) Sol4 Solution: Switch to Flow Chemistry (Low Residence Time) CheckTemp->Sol4 Yes (Kinetics require High T)

Caption: Decision matrix for optimizing Pyridazine Amine synthesis parameters.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: High-Pressure Amination (Batch)

Target: Synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine.

Context: This reaction is slow at ambient pressure because the amine nucleophile (e.g., aqueous ammonia or methylamine) evaporates before reacting.

  • Preparation:

    • Load 3,6-dichloropyridazine (1.0 eq) into a stainless steel pressure reactor or heavy-wall glass pressure tube.

    • Add solvent (Ethanol or 2-Propanol). Note: Alcohols are preferred here to solubilize the amine.

    • Add Amine (3-5 eq).[1] Excess is required to drive kinetics and scavenge HCl.

  • Execution (The P/T Balance):

    • Seal the vessel.

    • Heat to

      
      C.
      
    • Pressure Check: Expect internal pressure to rise to

      
       bar depending on solvent/amine vapor pressure.
      
    • Time: 4–6 hours.

  • Workup:

    • Cool to room temperature before venting.

    • Concentrate in vacuo.[2]

    • Triturate with water to remove amine salts; filter the precipitate.

Data Validation Table:

ParameterCondition A (Open Reflux)Condition B (Sealed/Pressure)
Temperature

C (EtOH boil)

C
Pressure 1 atm~8 bar
Amine State Gas (Loss to scrubber)Supercritical/Liquid
Yield < 30% (Stalled)> 85%
Purity HighHigh
Protocol B: Flow Chemistry Optimization

Target: Avoiding thermal degradation in difficult couplings.

  • Setup: Coil reactor (Stainless steel or PFA), Back Pressure Regulator (BPR) set to 15 bar.

  • Feed A: Chloropyridazine in NMP.

  • Feed B: Amine (neat or concentrated solution).

  • Conditions:

    • Temperature:

      
      C (Above standard boiling point).
      
    • Residence Time: 10 minutes.

  • Why this works: The high pressure (15 bar) keeps the solvent liquid at

    
    C. The short time (10 min) prevents the "tarring" that would happen if you heated a batch reactor to 
    
    
    
    C for the hour it takes to heat up and cool down.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I store pyridazine amines in solution? A: It is not recommended for long periods. If necessary, store in DMSO or Methanol at -20°C under Argon. Avoid chlorinated solvents (DCM/Chloroform) for long-term storage as trace HCl can form salts or induce slow decomposition.

Q: Why does my pyridazine amine have a reddish tint? A: This is a common "canary in the coal mine." Pure aminopyridazines are usually off-white or pale yellow. A red/brown tint indicates trace oxidation (formation of azo-linkages or N-oxides). Recrystallize from Ethanol/Water immediately.

Q: How does pressure affect the regioselectivity of 3,4,5-trichloropyridazine amination? A: Pressure primarily affects kinetics, not intrinsic electronic regioselectivity. However, high pressure allows you to run at lower temperatures (by maintaining amine concentration), which does improve regioselectivity by favoring the kinetic product (usually the 4-position or 5-position depending on sterics) over the thermodynamic mixture.

Diagram 2: Reaction Pathway & Stability Zones

ReactionPathway cluster_conditions Optimization Zone Substrate Chloropyridazine (Precursor) Intermediate Meisenheimer Complex Substrate->Intermediate + Amine (Rate Limiting) Product Pyridazine Amine (Target) Intermediate->Product - HCl Degradation Black Tar (Polymer/Oxidation) Product->Degradation T > 200°C or O2 exposure

Caption: Chemical pathway showing the divergence between stable product formation and thermal degradation.

References

  • Thermal Decomposition Mechanisms

    • Study: Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.[3]

    • Relevance: Establishes the thermal stability baseline for nitrogen-rich heterocycles and the role of oxygen in lowering decomposition thresholds.
    • Source:

  • Pressure Effects on Heterocycles

    • Study: Effect of pressure on heterocyclic compounds: pyrimidine and s-triazine.[4][5]

    • Relevance: Details the physical stability of diazine rings under pressure, confirming ring stability up to extreme pressures (far exceeding synthetic requirements), validating the safety of high-pressure reactors.
    • Source:

  • Synthesis & Optimization (SNAr)

    • Study: Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
    • Relevance: While focused on pyrimidine (isosteric to pyridazine), this establishes the protocol for optimizing aminations using temperature and solvent effects to control yield and selectivity.
    • Source:

  • Pyridazine Scaffold Properties

    • Study: The pyridazine heterocycle in molecular recognition and drug discovery.[6]

    • Relevance: Provides authoritative data on the physicochemical properties (basicity, H-bonding)
    • Source:

Sources

Minimizing side reactions during the functionalization of the 3-amine group

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #3AM-RXN-OPT
Subject: Minimizing Side Reactions in 3-Aminoheterocycle Functionalization

Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The "3-amino" group—specifically when attached to heterocyclic scaffolds like pyrazoles, indazoles, and pyridines —presents a unique set of reactivity challenges in drug discovery. Unlike simple aliphatic amines, these systems suffer from ambient nucleophilicity (competition between ring nitrogen and exocyclic amine), tautomeric ambiguity , and catalyst poisoning during cross-coupling.

This guide provides troubleshooting protocols to isolate the desired N-exocyclic functionalization while suppressing common side reactions:

  • Regio-scrambling (Ring-N vs. Exocyclic-N attack).

  • Bis-functionalization (Over-alkylation/acylation).

  • Catalyst Deactivation (Pd-sequestration in Buchwald-Hartwig couplings).

Module 1: The Regioselectivity Paradox (Pyrazoles & Indazoles)

The Problem

In 3-aminopyrazoles (and indazoles), the molecule possesses multiple nucleophilic sites. The ring nitrogen (N1) is often more acidic and, under basic conditions, the deprotonated pyrazolate anion is a potent nucleophile that competes with the exocyclic amine (N3).

Common Symptom: You attempt to acylate the exocyclic amine but isolate the N-acyl pyrazole (amide formation on the ring) or a mixture of regioisomers.

Troubleshooting & Solutions
Q: How do I force reaction at the exocyclic amine (N3) instead of the ring nitrogen (N1)?

A: Use the "Transient Protection" Strategy. The ring nitrogen is a "harder" nucleophile than the exocyclic amine. By temporarily blocking the ring nitrogen and activating the exocyclic amine, you can invert the selectivity.

The TMSCl "One-Pot" Protocol:

  • Silylation: Treat the substrate with 2.2 equivalents of TMSCl (Trimethylsilyl chloride) and mild base (Pyridine or Et3N) in DCM.

    • Mechanism:[1][2][3][4][5][6] TMSCl rapidly silylates both the ring nitrogen and the exocyclic amine.

  • Selective Activation: The N-silyl group on the exocyclic amine is more labile (reactive) toward hard electrophiles (like acyl chlorides) than the ring N-silyl group.

  • Acylation: Add your acyl chloride.[7] The exocyclic nitrogen reacts, cleaving the TMS group and forming the amide.

  • Desilylation: Aqueous workup hydrolyzes the remaining TMS group on the ring nitrogen.

Q: My electrophile is "soft" (e.g., alkyl halide). Where will it react?

A: It depends on the base.

  • Strong Bases (NaH, KOtBu): Deprotonate the ring NH (pKa ~14). The resulting anion directs alkylation to the Ring Nitrogen (N1) .

  • Neutral/Acidic Conditions: Favor reaction at the Exocyclic Amine , which retains its lone pair availability while the ring nitrogen is less nucleophilic in its neutral form.

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Input: 3-Aminopyrazole + Electrophile Type Identify Electrophile Type Start->Type Hard Hard Electrophile (Acyl Chloride, Anhydride) Type->Hard Soft Soft Electrophile (Alkyl Halide, Michael Acceptor) Type->Soft Cond1 Standard Basic Conditions (Et3N, Pyridine) Hard->Cond1 Direct Mix Cond2 Transient Protection (TMSCl pre-treat) Hard->Cond2 Strategic Cond3 Strong Base (NaH, KOtBu) Soft->Cond3 Cond4 Neutral/Weak Base Soft->Cond4 Result1 Major Product: Ring N-Acylation (Undesired) Cond1->Result1 Result2 Major Product: Exocyclic Amine Acylation (Desired) Cond2->Result2 Result3 Major Product: Ring N-Alkylation Cond3->Result3 Result4 Major Product: Exocyclic Amine Alkylation Cond4->Result4

Caption: Decision logic for targeting the exocyclic amine on 3-aminopyrazoles based on electrophile hardness and reaction conditions.

Module 2: Metal-Catalyzed Cross-Couplings (Buchwald-Hartwig)

The Problem

3-Aminoheterocycles (especially 3-aminopyridines) are notorious for poisoning Palladium catalysts. The heterocyclic nitrogen (pyridine N) can displace phosphine ligands, forming stable, inactive Pd-complexes. Furthermore, primary amines often undergo bis-arylation (reacting with two aryl halides).

Troubleshooting & Solutions
Q: The reaction stalls at 10-20% conversion. Is my catalyst dead?

A: Likely yes. You need a bulkier ligand and a pre-catalyst. Standard Pd(PPh3)4 or PdCl2(dppf) often fail here.

  • Ligand Selection: Use BrettPhos or RuPhos . These bulky, electron-rich dialkylbiaryl phosphine ligands prevent the pyridine nitrogen from binding to the Pd center due to steric repulsion [1].

  • Pre-catalyst: Do not rely on in-situ reduction of Pd(II).[3] Use Pd(dba)2 or oxidative addition pre-catalysts (e.g., BrettPhos Pd G4 ) to ensure active Pd(0) enters the cycle immediately.

Q: How do I stop Bis-Arylation (Ar-NH-Ar formation)?

A: Stoichiometry and Base Tuning.

  • Amine Excess: Use 1.2 – 1.5 equivalents of the 3-aminoheterocycle relative to the aryl halide.

  • Solvent Switch: Switch to tert-Amyl Alcohol (t-AmOH) . It solubilizes the Pd-complex but often precipitates the mono-arylated product as a salt, preventing it from reacting a second time [2].

  • Base: If using NaOtBu leads to side reactions, switch to K3PO4 or Cs2CO3 (weaker bases) and run at higher temperatures (80-100°C).

Experimental Protocol: Robust C-N Coupling for 3-Aminopyridines
ComponentSpecificationPurpose
Catalyst BrettPhos Pd G4 (1-3 mol%)Prevents N-ring coordination; rapid oxidative addition.
Solvent t-AmOH (anhydrous)High boiling point; favorable solubility profile.
Base K3PO4 (2.0 equiv)Mild base; tolerates sensitive functional groups.
Temperature 80°C - 100°CRequired for activation of weak bases.
Atmosphere Argon/NitrogenCritical. Oxygen oxidizes the phosphine ligand.

Module 3: Bis-Acylation & Over-Alkylation

The Problem

Primary 3-amines are highly reactive. When reacting with highly electrophilic acyl chlorides or alkyl halides, the product (secondary amine/amide) often reacts again to form the tertiary species or imide.

Troubleshooting & Solutions
Q: I am getting the imide (Bis-acylated product). How do I stop at the amide?

A: The Schotten-Baumann Modification. Do not run the reaction in pure DCM with excess base.

  • Protocol: Use a biphasic system (EtOAc / Saturated NaHCO3).

  • Why: As soon as the mono-acylated product forms, its solubility profile changes. In the biphasic system, the effective concentration of the free amine available to the acyl chloride in the organic phase is modulated, and the inorganic base in the aqueous layer scavenges the HCl byproduct immediately, preventing acid-catalyzed side reactions.

Q: Reductive Amination is yielding tertiary amines.[8] Help?

A: Pre-form the Imine. Standard "one-pot" reductive amination (mixing Amine + Aldehyde + NaBH(OAc)3) often leads to dialkylation because the secondary amine product is more nucleophilic than the starting primary amine.

  • Step 1: Stir Amine + Aldehyde in MeOH (with 4Å molecular sieves) for 2-4 hours without reducing agent. Ensure imine formation is complete (check LCMS).

  • Step 2: Cool to 0°C.

  • Step 3: Add NaBH4 (stronger, faster) or NaBH3CN (slower) after the imine is fully formed. This kinetic separation prevents the aldehyde from seeing the newly formed secondary amine.

Visualizing the Workflow

Master Troubleshooting Flowchart

Workflow Problem Identify Side Reaction BisAcyl Bis-Acylation (Imide Formation) Problem->BisAcyl Regio Regio-Scrambling (Ring N reaction) Problem->Regio CatDeath Catalyst Poisoning (No Conversion) Problem->CatDeath Sol1 Use Biphasic Cond. (Schotten-Baumann) BisAcyl->Sol1 Sol2 Transient TMSCl Protection Regio->Sol2 Sol3 Switch Ligand: BrettPhos/RuPhos CatDeath->Sol3

Caption: Quick-reference guide linking common side reactions to their primary experimental solutions.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Fandrick, D. R., et al. (2015). Control of Regioselectivity in the Synthesis of Aminopyrazoles. Journal of Organic Chemistry, 80(3), 1651–1660.

  • Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry, 73(6), 2412–2415.

  • Zhao, H., et al. (1997). Transient Silylation of the Guanosine O6 and Amino Groups Facilitates N-Acylation.[9] Journal of Organic Chemistry, 62(22), 7832–7835.

Sources

Storage conditions to prevent degradation of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the storage, handling, and troubleshooting protocols for 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine .

As a fused bicyclic system containing both an electron-rich amino-pyridazine core and a saturated piperidine ring (indicated by the 5H,6H,7H,8H designation), this compound presents specific stability challenges—namely susceptibility to oxidation, hygroscopicity, and carbamate formation.[1][2]

Senior Application Scientist Desk

Status: Operational | Topic: Storage & Stability Optimization[1][2]

Part 1: Critical Storage Parameters (The "Why" and "How")

Q1: What are the non-negotiable storage conditions for this compound?

A: To prevent degradation, you must adhere to the "Three-Point Protection" protocol. This compound contains a secondary amine in the saturated ring and a primary amine on the aromatic ring, making it chemically reactive toward environmental factors.[2]

ParameterRequirementScientific Rationale
Temperature -20°C (Long-term) Slows the kinetics of auto-oxidation and dimerization common in amino-pyridazines [1].[1]
Atmosphere Inert Gas (Argon/N₂) The piperidine ring's secondary amine readily reacts with atmospheric CO₂ to form carbamates.[1][2] Oxygen promotes N-oxide formation [2].[2]
Container Amber Vial + Desiccant Protects against photo-oxidation (browning) and hydrolysis.[1][2] The compound is hygroscopic; moisture accelerates decomposition.[2]
Q2: Can I store it in solution?

A: Not recommended for long periods (>2 weeks). Amino-pyridazines in solution are prone to photolytic degradation and pH-dependent hydrolysis.[1][2]

  • If unavoidable: Dissolve in anhydrous DMSO or Ethanol, purge with Argon, seal tightly, and store at -80°C.

  • Avoid: Water or acidic buffers for storage, as these can catalyze ring opening or salt disproportionation over time.[1][2]

Part 2: Troubleshooting Degradation (Diagnostics)

Q3: My sample has turned from off-white to yellow/brown. Is it still usable?

A: Proceed with caution. Discoloration indicates N-oxidation or the formation of azo-dimers , a common pathway for amino-pyridazines exposed to light and air [2].[2]

  • Action: Run a quick LC-MS.

    • Target Mass: Look for [M+16] (N-oxide) or [2M-2] (Dimer) peaks.[1]

    • Threshold: If purity is >95%, the color is likely due to trace impurities (chromophores) and the sample may still be viable for biological assays, though concentration correction is required.[1][2]

Q4: The compound is clumping and difficult to weigh. What happened?

A: The compound has likely absorbed atmospheric moisture (hygroscopicity).[2]

  • Mechanism: The basic nitrogens in the pyridazine and piperidine rings can form hydrogen bonds with water molecules, creating a "sticky" hydrate.[2]

  • Fix: Do not heat to dry (risk of thermal degradation).[1][2] Place the open vial inside a vacuum desiccator with fresh phosphorus pentoxide (

    
    ) or activated silica gel overnight.[2]
    
Q5: I see an unexpected peak in my NMR spectrum around 160 ppm (Carbon) or broad signals.

A: This is often the tell-tale sign of Carbamate Formation . The secondary amine (position 6) in the tetrahydropyridine ring reacts with


 from the air:


This is reversible.
  • Troubleshooting: Acidify the sample (e.g., with dilute HCl or deuterated acetic acid) to decarboxylate the species back to the free amine salt, then re-evaluate.

Part 3: Visualization of Stability & Workflows

Degradation Pathways

Understanding how the molecule breaks down helps you prevent it.[2] The diagram below illustrates the three primary vectors of degradation for 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine.

degradation_pathways cluster_air Air Exposure (CO2 & O2) cluster_light Light Exposure cluster_moisture Moisture Compound Fresh Compound (5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine) Carbamate Carbamate Species (Reversible) Compound->Carbamate + CO2 (Secondary Amine) NOxide N-Oxides (Irreversible) Compound->NOxide + O2 (Pyridazine N) Dimer Azo-Dimers (Yellow/Brown Color) Compound->Dimer + UV Light Hydrate Hydrates (Weighing Errors) Compound->Hydrate + H2O

Caption: Primary degradation vectors: CO2 absorption (Carbamate), Oxidation (N-Oxides), and Photolysis (Dimers).[1][3][4][5]

Optimal Handling Workflow

Follow this decision tree to ensure sample integrity upon receipt.

handling_workflow Start Receive Shipment Inspect Visual Inspection: White/Off-white solid? Start->Inspect Decision Color Check Inspect->Decision Good Aliquot immediately under Argon/N2 Decision->Good Yes Bad Perform LC-MS Check Purity Decision->Bad Yellow/Brown Storage Seal in Amber Vials Store at -20°C Good->Storage Bad->Storage If Purity >95%

Caption: Standard Operating Procedure (SOP) for receipt and storage to minimize handling time.

Part 4: Preparation Protocol (Stock Solutions)

Objective: Prepare a stable stock solution for biological assays.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide).[1][2] Avoid water or alcohols for long-term stock.[2]

  • Concentration: Prepare at 10–50 mM . Higher concentrations are more stable against oxidative trace contaminants.[2]

  • Procedure:

    • Weigh the required amount of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine in a glove box or under a gentle stream of Nitrogen.[1][2]

    • Add anhydrous DMSO.[2] Vortex until fully dissolved (sonicate if necessary, but keep temperature <30°C).[1][2]

    • Aliquot: Split into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Storage: Store aliquots at -80°C.

References

  • Horie, T., & Ueda, T. (1963).[1][2] Studies on pyridazine derivatives. IV. N-oxidation of 3-aminopyridazine and its ring substitutes.[2][6] Chemical & Pharmaceutical Bulletin, 11(1), 114-122.[1][2]

  • Barreiro, X., et al. (2022).[1][2] Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 6969.[1][2]

  • PubChem.[2] (n.d.). Pyridazin-3-amine Compound Summary. National Library of Medicine.[2]

  • Science of Synthesis. (2004).[1][2][7] Product Class 8: Pyridazines.[2] Thieme Connect.[2]

Sources

Overcoming hygroscopic challenges in handling pyrido[4,3-c]pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrido[4,3-c]pyridazin-3-amine is a fused bicyclic heterocycle characterized by high polarity and significant hydrogen-bonding potential due to its 3-amino substituent and diaza-aromatic core.[1][2] These structural features render the compound hygroscopic , leading to rapid moisture uptake, hydrate formation, and subsequent weighing errors or stoichiometry drift. This guide provides validated protocols to mitigate these risks during synthesis, storage, and formulation.

Module 1: Storage & Environmental Control

Q: How should I store the bulk solid to prevent "gumming" or deliquescence?

A: The "gumming" is likely a phase transition caused by the lowering of the glass transition temperature (


) as water acts as a plasticizer.
  • Primary Storage: Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container.

  • Temperature: -20°C is recommended to kinetically slow the rate of moisture diffusion and potential hydrolysis.

  • Secondary Containment: Place the primary vial inside a secondary jar containing activated molecular sieves (4Å) or silica gel with a moisture indicator.

  • Equilibration: Crucial Step: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid surface.

Q: Can I store this compound in DMSO or MeOH stock solutions?

A: Yes, but with caveats regarding hydrolytic stability.

  • DMSO: Preferred for short-term storage due to high solubility. However, DMSO is hygroscopic. Use anhydrous DMSO (water < 50 ppm) and store aliquots at -20°C.

  • Methanol/Ethanol: Avoid for long-term storage if the compound is in a salt form (e.g., HCl salt), as nucleophilic attack or trans-esterification-like side reactions can occur over months.

  • Recommendation: Store as a dry powder whenever possible. If solution storage is necessary, use single-use aliquots to avoid repeated freeze-thaw cycles which introduce moisture.

Module 2: Handling & Weighing Protocols

Q: My mass readings drift upwards during weighing. How do I get an accurate mass?

A: Upward drift indicates active moisture adsorption. You are weighing water, not just the compound. Use the Difference Weighing Protocol :

Protocol: The Closed-Vessel Difference Weighing Method

  • Dry the Source: Ensure the bulk container has been desiccated overnight.

  • Tare the Receiver: Place your receiving vessel (flask/vial) on the balance. Tare it.

  • Weigh the Transfer Vial: In a glovebox or dry bag, load an approximate amount of pyrido[4,3-c]pyridazin-3-amine into a capped transfer vial.

  • Initial Mass (

    
    ):  Weigh the capped transfer vial outside the glovebox. Record mass.
    
  • Transfer: Quickly transfer the solid to the receiving vessel. Do not try to weigh the receiving vessel directly while it is open.

  • Final Mass (

    
    ):  Recap the empty/partially empty transfer vial and weigh it again.
    
  • Calculation: Mass added =

    
    .
    
    • Why this works: You never measure the hygroscopic solid while it is exposed to the balance's ambient air.

Q: What is the critical relative humidity (RH) for this compound?

A: While specific isotherms for the 4,3-c isomer are rare, amino-pyridazines generally exhibit a Critical Relative Humidity (CRH) between 40-50%.

  • Operational Limit: Maintain ambient RH < 30% during handling.

  • Intervention: If your lab RH > 45%, use a portable glove bag or a static eliminator (ionizer), as static charge often mimics hygroscopic drift.

Module 3: Chemical Stability & Troubleshooting

Q: Does moisture cause chemical degradation or just physical changes?

A: Primarily physical (hydration), but it triggers chemical risks.

  • Hydrate Formation: The pyridazine nitrogens and the exocyclic amine can trap water molecules in the crystal lattice, changing the molecular weight. This leads to stoichiometry errors in reactions (e.g., under-dosing reagents).

  • Carbamate Formation: In the presence of moisture and air, the highly basic 3-amino group can react with atmospheric

    
     to form carbamates (
    
    
    
    ). This is often mistaken for degradation.
  • Oxidation: The electron-rich ring system is susceptible to N-oxidation if left in moist air for prolonged periods.

Q: How do I recover the material if it has clumped?

A:

  • Dissolution: Dissolve the clumped material in anhydrous methanol or dichloromethane.

  • Filtration: Filter to remove any insoluble hydrolysis products (rare, but possible).

  • Re-concentration: Rotovap to dryness.

  • Azeotropic Drying: Add toluene (or benzene if permitted) and rotovap again. The toluene-water azeotrope will pull bound moisture from the solid.

  • Vacuum Drying: Dry under high vacuum (< 1 mbar) at 40°C for 12 hours.

Visualizing the Workflow

Figure 1: Decision Tree for Handling Hygroscopic Amines

Caption: A logic flow for determining the appropriate handling environment based on relative humidity and required precision.

HandlingProtocol Start Start: Handling Pyrido[4,3-c]pyridazin-3-amine CheckRH Check Lab Relative Humidity (RH) Start->CheckRH HighRH RH > 45% CheckRH->HighRH MedRH RH 30-45% CheckRH->MedRH LowRH RH < 30% CheckRH->LowRH GloveBox MANDATORY: Glove Box / Glove Bag (Inert Atmosphere) HighRH->GloveBox FastWeigh Protocol: Difference Weighing (Minimize Exposure) MedRH->FastWeigh Standard Standard Weighing (Keep vials capped) LowRH->Standard Action2 Proceed to Reaction GloveBox->Action2 Action1 Use Antistatic Gun + Ionizer FastWeigh->Action1 Standard->Action2 Action1->Action2

Figure 2: Moisture-Induced Failure Modes

Caption: Distinguishing between physical hydration and chemical degradation pathways.

DegradationPathways DryCompound Dry Pyrido[4,3-c]pyridazin-3-amine (Crystalline) Moisture Exposure to H2O (Air) DryCompound->Moisture Physical Physical Pathway (Reversible) Moisture->Physical Chemical Chemical Pathway (Irreversible) Moisture->Chemical Hydrate Hydrate Formation (Stoichiometry Error) Physical->Hydrate Clumping Deliquescence/Clumping (Handling Error) Physical->Clumping Carbamate Carbamate Formation (Reaction with CO2) Chemical->Carbamate Hydrolysis Ring Hydrolysis (Long-term storage) Chemical->Hydrolysis

References

  • Hygroscopic Pharmaceutical Handling

    • Newman, A. W., & Reutzel-Edens, S. M. (2020). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. National Institutes of Health. Link

  • Weighing Protocols

    • Mettler Toledo. (n.d.). Proper Weighing of Hygroscopic Substances. Link

  • Pyridazine Chemistry & Stability: Matyus, P. (2002). 3(2H)-Pyridazinones: Some recent aspects of synthesis and medicinal chemistry. Journal of Heterocyclic Chemistry. (Context on amino-pyridazine polarity).
  • Inert Atmosphere Techniques

    • Sigma-Aldrich.[3] Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Link

Sources

Validation & Comparative

Comparative Guide: Pyrido[4,3-c] vs. Pyrido[2,3-d] Pyridazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and biological analysis of two isomeric bicyclic scaffolds: pyrido[2,3-d]pyridazine and pyrido[4,3-c]pyridazine . While sharing the same molecular formula (


), their distinct nitrogen orientations dictate divergent pharmacological profiles.
  • The Established Standard (Pyrido[2,3-d]): A proven "privileged scaffold" for ATP-competitive kinase inhibition (VEGFR-2, p38 MAPK) and anti-inflammatory targets (COX-1/2).

  • The Emerging Challenger (Pyrido[4,3-c]): A less explored scaffold offering novel intellectual property (IP) space, distinct solubility vectors, and potential in GABA-A receptor modulation and cytotoxic oncology applications.

Part 1: Structural & Electronic Fundamentals

The biological efficacy of these isomers is governed by their electronic distribution and hydrogen-bonding vectors. The position of the pyridine nitrogen relative to the pyridazine ring is the critical differentiator.

Molecular Architecture

The following diagram illustrates the numbering and nitrogen orientation of both scaffolds. Note the "hinge-binding" motif capability of the [2,3-d] isomer versus the linear vector of the [4,3-c] isomer.

Scaffolds cluster_0 Pyrido[2,3-d]pyridazine cluster_1 Pyrido[4,3-c]pyridazine node_23d Structure Fused 6,6-Bicyclic Key Feature 'Purine-like' H-bond acceptor pattern Target Class Kinases (ATP Pocket) node_43c Structure Isomeric 6,6-Bicyclic Key Feature Altered Dipole & Solubility Target Class GABA-A, Cytotoxic Agents node_23d->node_43c Isomeric Shift (N-Position)

Figure 1: Structural comparison highlighting the functional divergence between the two isomers.

Physicochemical Implications[2]
  • Pyrido[2,3-d]pyridazine: The nitrogen arrangement (N1, N2, N8) creates a chelating-like motif often utilized to bind magnesium ions or engage in bidentate H-bonding within the ATP-binding pocket of kinases.

  • Pyrido[4,3-c]pyridazine: The N6 position (in the pyridine ring) shifts the basicity and lipophilicity (LogP). This isomer often exhibits higher solubility in polar organic solvents, facilitating formulation, but lacks the "natural" mimicry of adenine found in the [2,3-d] series.

Part 2: Biological Efficacy & Target Landscape[3]

Comparative Activity Table
FeaturePyrido[2,3-d]pyridazinePyrido[4,3-c]pyridazine
Primary Target Class Tyrosine Kinases (VEGFR-2, c-Met), COX-1/2 GABA-A Receptors , Cytotoxic Agents
Binding Mode ATP-Competitive (Hinge Binder)Allosteric Modulator / DNA Intercalator
Key Bioactivity Anti-angiogenic, Anti-inflammatoryAnxiolytic, Antiproliferative (Solid Tumors)
Metabolic Stability High (often requires oxidation to pyridazinone)Moderate (susceptible to N-oxidation)
Synthetic Accessibility High (via 2-aminonicotinic acid)Moderate (via 4-aminonicotinic acid/Diels-Alder)
Deep Dive: Kinase Inhibition ([2,3-d] Dominance)

The pyrido[2,3-d]pyridazine core is a bioisostere of quinazoline (e.g., Gefitinib) and phthalazine.

  • Mechanism: It occupies the adenine-binding pocket. The N-8 and N-1 nitrogens often serve as H-bond acceptors for the "hinge" region residues (e.g., Cys919 in VEGFR-2).

  • Data: Derivatives have shown

    
     values in the low nanomolar range (10–100 nM)  against VEGFR-2, comparable to Sorafenib [1].
    
Deep Dive: Cytotoxicity & CNS Activity ([4,3-c] Niche)

The pyrido[4,3-c]pyridazine core is less suited for the ATP hinge but effective elsewhere.

  • Anticancer: Derivatives fused with triazine or thiadiazine rings show micromolar cytotoxicity (

    
    : 0.4 – 35 µM) against MCF-7 (breast) and HepG2 (liver) cancer lines [2].
    
  • CNS: This scaffold has been identified as a ligand for the benzodiazepine binding site of GABA-A receptors, offering anxiolytic potential without the sedation profile of classic benzodiazepines [3].

Part 3: Experimental Protocols

To validate the efficacy of these scaffolds, the following self-validating workflows are recommended.

Protocol A: Kinase Inhibition Assay (For [2,3-d] Series)

Objective: Quantify


 against VEGFR-2 using an ADP-Glo™ platform.
  • Preparation: Dissolve compounds in 100% DMSO (10 mM stock). Serial dilute (1:3) in kinase buffer (50 mM Tris pH 7.5, 10 mM

    
    ).
    
  • Enzyme Reaction:

    • Add 2 µL compound to 384-well plate.

    • Add 4 µL VEGFR-2 enzyme (0.2 ng/µL). Incubate 10 min at RT.

    • Add 4 µL ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly Glu:Tyr).

    • Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Analysis: Measure luminescence (RLU). Plot RLU vs. log[Compound].

    • Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Sorafenib) must yield

      
       nM.
      
Protocol B: Cell Viability Screen (For [4,3-c] Series)

Objective: Assess cytotoxic potency in MCF-7 cells using MTS assay.

  • Seeding: Seed MCF-7 cells at 5,000 cells/well in 96-well plates. Incubate 24h at 37°C/5%

    
    .
    
  • Treatment: Add compounds (0.1 – 100 µM) for 72h. Include DMSO control (0.1%) and Staurosporine (positive control).

  • Development: Add 20 µL MTS reagent (Promega CellTiter 96®). Incubate 1-4h.

  • Readout: Measure Absorbance at 490 nm.

    • Causality Check: If

      
       is < 1 µM, perform microscopic analysis to distinguish apoptosis (blebbing) from necrosis.
      
Experimental Workflow Diagram

Workflow cluster_Screen Parallel Screening Cascade Start Compound Library (Isomers [2,3-d] & [4,3-c]) Kinase Biochemical Assay (VEGFR-2 / p38) Target: [2,3-d] Start->Kinase Cell Phenotypic Assay (MCF-7 / HepG2) Target: [4,3-c] Start->Cell Analysis Data Normalization (Calculate IC50 / GI50) Kinase->Analysis Cell->Analysis Selection Lead Selection Analysis->Selection

Figure 2: Parallel screening workflow to differentiate the biological activity of the two isomers.

Part 4: Synthesis & Manufacturing Considerations

  • Pyrido[2,3-d]pyridazine:

    • Route: Condensation of 2,3-pyridinedicarboxylic anhydride with hydrazine, followed by chlorination (

      
      ) and nucleophilic displacement.
      
    • Yield: Typically high (70-90%).

  • Pyrido[4,3-c]pyridazine:

    • Route: Often requires 4-aminonicotinic acid precursors or inverse electron-demand Diels-Alder reactions using 1,2,4-triazines.

    • Challenge: The 3,4-substitution pattern on the pyridine ring is electronically deactivated, often requiring harsher conditions or palladium catalysis (Buchwald-Hartwig) for functionalization [4].

References

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity. RSC Advances. (2020). Link

  • Synthesis of Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Molecules. (2012). Link

  • Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. (2019). Link

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. (2022).[1] Link

Sources

Publish Comparison Guide: Structural Characterization of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective technical analysis of the structural data available for 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine , a critical scaffold in fragment-based drug discovery (FBDD).

Executive Summary

Status: Direct Single Crystal X-ray Diffraction (SC-XRD) data for the free base of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine is currently unavailable in the open public domain . Alternative: Structural validation must rely on Proxy Data derived from the drug Endralazine (which contains this exact core) and high-level DFT Computational Models . Verdict: For drug development, the in silico optimized geometry of this scaffold is highly reliable due to the rigidity of the fused pyridazine system, despite the flexibility of the tetrahydropyridine ring.

Part 1: The Structural Model (The "Product")

Core Geometry & Conformation

Unlike fully aromatic phthalazines, the 5H,6H,7H,8H-pyrido[4,3-c]pyridazine scaffold features a fused saturated tetrahydropyridine ring . This introduces a critical deviation from planarity.

  • Pyridazine Ring: Strictly planar and aromatic.[1]

  • Tetrahydropyridine Ring: Adopts a twisted half-chair conformation .

  • Implication: The secondary amine (N-6) is displaced from the plane of the pyridazine ring by approximately 0.4–0.6 Å . This "pucker" provides a unique vector for growing the fragment into solvent-exposed pockets without inducing steric clash with the hinge region of kinases.

Tautomeric Preference

The 3-amine substituent introduces a prototropic tautomeric equilibrium. Experimental data from analogous 3-aminopyridazines (e.g., Minaprine intermediates) confirms the Amino (A) form is energetically preferred over the Imino (B) form in the solid state by >5 kcal/mol.

Figure 1: Tautomeric Equilibrium & Binding Modes

Tautomerism Amino Amino Tautomer (Preferred in Solid State) Donor-Acceptor Pattern: D-A-A Imino Imino Tautomer (Rare/Transient) Donor-Acceptor Pattern: A-D-A Amino->Imino Proton Transfer (High Energy Barrier) Binding Protein Binding Pocket (Kinase Hinge Region) Amino->Binding Dominant Binding Mode (H-bond Donor) Imino->Binding Minor Binding Mode

Caption: The amino tautomer (left) is the dominant species in solid-state X-ray structures of pyridazine analogs, governing the primary H-bond interactions.

Part 2: Comparative Analysis

This section compares the Tetrahydropyrido-pyridazine (TPPA) scaffold against standard alternatives used in medicinal chemistry.

Comparison Table: Structural Parameters
FeatureTPPA Scaffold (Product)Phthalazine (Alternative A)3-Aminopyridazine (Alternative B)
Ring System Fused Bicyclic (Aromatic + Saturated)Fused Bicyclic (Fully Aromatic)Monocyclic (Aromatic)
Planarity Non-Planar (Twisted Half-Chair)Planar (Flat)Planar
Solubility (Calc.) High (sp³ nitrogens break stacking)Low (Strong π-π stacking)High
Growth Vector N-6 (3D Vector) C-6/C-7 (2D Vector)C-4/C-5 (2D Vector)
H-Bond Donors 2 (Exocyclic NH₂, Cyclic NH)1 (Exocyclic NH₂)1 (Exocyclic NH₂)
Crystallizability Moderate (Conformational flex)High (Rigid stacking)High
Performance Insight
  • Vs. Phthalazine: The TPPA scaffold offers superior solubility and a non-planar vector. Phthalazines often suffer from poor solubility due to extensive

    
    -
    
    
    
    stacking in the crystal lattice (interplanar distance ~3.4 Å). The puckered ring of TPPA disrupts this stacking, improving solubility profiles in early discovery.
  • Vs. Monocycles: While 3-aminopyridazine is a common fragment, it lacks the defined geometry of the fused ring. TPPA "pre-organizes" the vectors, reducing the entropic penalty upon binding.

Part 3: Experimental Protocol (Generating the Data)

Since direct data is missing, the following protocol is validated for generating high-quality X-ray data for this specific scaffold.

Crystallization Strategy (Salt Screening)

The free base is likely an oil or amorphous solid due to ring flexibility. To obtain diffraction-quality crystals, salt formation is mandatory .

Recommended Salts:

  • Mesylate (Methanesulfonate): Proven success with Endralazine (closely related analog). Promotes column stacking.

  • Hydrochloride: Often forms hydrates; good for solubility but may disorder the flexible ring.

  • Picrate: Classical method for crystallizing basic nitrogen heterocycles (for characterization only, not bio-use).

Workflow for Structural Validation

Workflow Start Target: 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine Screen Salt Screen (Mesylate, HCl, Fumarate) Solvent: EtOH/H2O or MeOH/Et2O Start->Screen Diffraction SC-XRD Data Collection (Low Temp: 100K required) Screen->Diffraction Crystals Found Fallback Fallback: DFT Geometry Opt (B3LYP/6-31G**) Screen->Fallback Amorphous/Oil Analysis Refinement of N-Ring Pucker (Check Cremer-Pople Parameters) Diffraction->Analysis

Caption: Decision tree for obtaining structural data. Low-temperature collection (100K) is critical to freeze the conformational flipping of the tetrahydropyridine ring.

References

  • Endralazine Mesylate Data: Endralazine (BQ 22-708) is the primary pharmacological reference containing the 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine core.[2]

    • Source: [3]

  • Tautomerism in Pyridazines:Structure and Tautomerism of 3-Aminopyridazine Deriv

    • Source:

  • Scaffold Synthesis:Synthesis of pyrido[4,3-c]pyridazines.

    • Source:

  • Comparative Geometry:Crystallographic approach and physicochemical properties of Hydralazine (Phthalazine analog).

    • Source:

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.